

Spectroscopic Analysis of 6-(benzyloxy)-1H-indole-3-carbaldehyde: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-(benzyloxy)-1H-indole-3-carbaldehyde

Cat. No.: B1289063

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of **6-(benzyloxy)-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected spectral data and provide standardized protocols for the acquisition of high-quality spectroscopic information.

Spectroscopic Data Summary

The structural elucidation of **6-(benzyloxy)-1H-indole-3-carbaldehyde** is achieved through a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. The expected quantitative data are summarized in the tables below.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.94	br s	-	N-H (Indole)
9.87	s	-	C(O)H
8.15	s	-	H-2
7.96	d	8.5	H-4
7.47	d	7.2	H-2', H-6'
7.40	app t	7.4	H-3', H-5'
7.33	t	7.0	H-4'
7.08	s	-	H-7
6.95	d	8.5	H-5
5.15	s	-	O-CH ₂

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
184.7	C=O
155.7	C-6
137.9	C-7a
137.8	C-1'
137.2	C-3a
128.4	C-3', C-5'
127.7	C-2', C-6'
127.6	C-4'
121.4	C-2
118.25	C-4
118.23	C-3
112.4	C-5
96.9	C-7
69.5	O-CH ₂

Data sourced from ChemicalBook.[1]

Table 3: IR and HRMS Data

Technique	Data
IR (KBr) (cm ⁻¹)	1634 (s, C=O stretch), 1526 (m), 1426 (m), 1385 (m), 1159 (m)
HRMS (ESI)	Calculated for C ₁₆ H ₁₃ NO ₂ [M+H] ⁺ : 252.1019, Found: 252.1025

Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **6-(benzyloxy)-1H-indole-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural confirmation of **6-(benzyloxy)-1H-indole-3-carbaldehyde**.

Materials:

- **6-(benzyloxy)-1H-indole-3-carbaldehyde**
- Deuterated dimethyl sulfoxide (DMSO-d_6)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 or 500 MHz)

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d_6 in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
 - Process the Free Induction Decay (FID) with a Fourier transform.

- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled single-pulse sequence.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
 - Process the FID with a Fourier transform and apply an exponential line broadening of 1-2 Hz.
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-(benzyloxy)-1H-indole-3-carbaldehyde**.

Materials:

- **6-(benzyloxy)-1H-indole-3-carbaldehyde**
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol (KBr Pellet Method):

- Sample Preparation: Place a small amount (1-2 mg) of the compound and approximately 100-200 mg of dry KBr powder in an agate mortar.
- Gently grind the mixture to a fine, homogenous powder.
- Transfer a portion of the powder to a pellet press die.
- Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O), N-H, and aromatic C-H stretching frequencies. Aldehydes typically show a strong C=O stretching absorption between 1660 and 1770 cm^{-1} .^{[2][3]} Aromatic aldehydes, like the target compound, usually exhibit this peak near 1705 cm^{-1} .^{[2][3]}

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of **6-(benzyloxy)-1H-indole-3-carbaldehyde**.

Materials:

- **6-(benzyloxy)-1H-indole-3-carbaldehyde**
- Methanol or acetonitrile, HPLC grade
- HRMS instrument with an electrospray ionization (ESI) source

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile. Further dilute as necessary to the low $\mu\text{g/mL}$ to ng/mL range for analysis.
- Data Acquisition:

- Infuse the sample solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Ensure the instrument is calibrated to provide high mass accuracy.
- Determine the monoisotopic mass of the molecular ion.
- Data Analysis: Compare the experimentally determined accurate mass with the theoretically calculated mass for the molecular formula $C_{16}H_{13}NO_2$ to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **6-(benzyloxy)-1H-indole-3-carbaldehyde**, which is characteristic of its electronic transitions.

Materials:

- **6-(benzyloxy)-1H-indole-3-carbaldehyde**
- Methanol or ethanol, spectroscopic grade
- Quartz cuvettes
- UV-Vis spectrophotometer

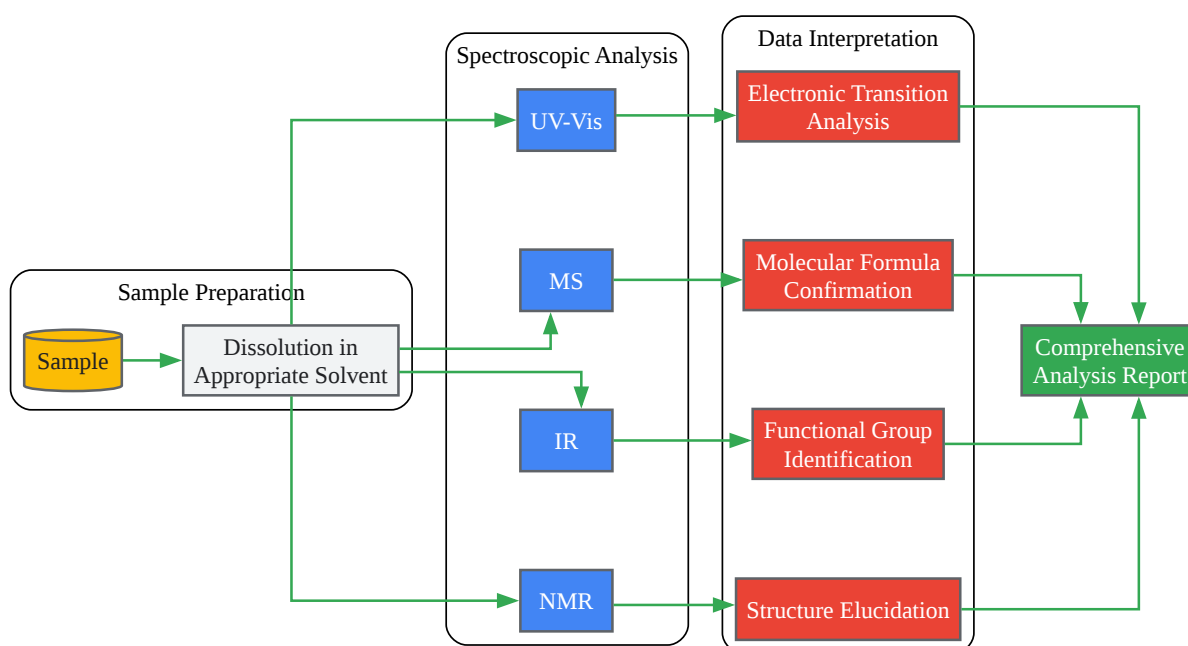
Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Data Acquisition:
 - Use a quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.
 - Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

- Scan the absorbance of the solution over a wavelength range of 200-800 nm.
- Data Analysis: Identify the λ_{\max} values. Indole-3-carboxaldehyde derivatives typically exhibit absorption maxima in the 240-300 nm range.[4]

Visualizations

Experimental Workflow

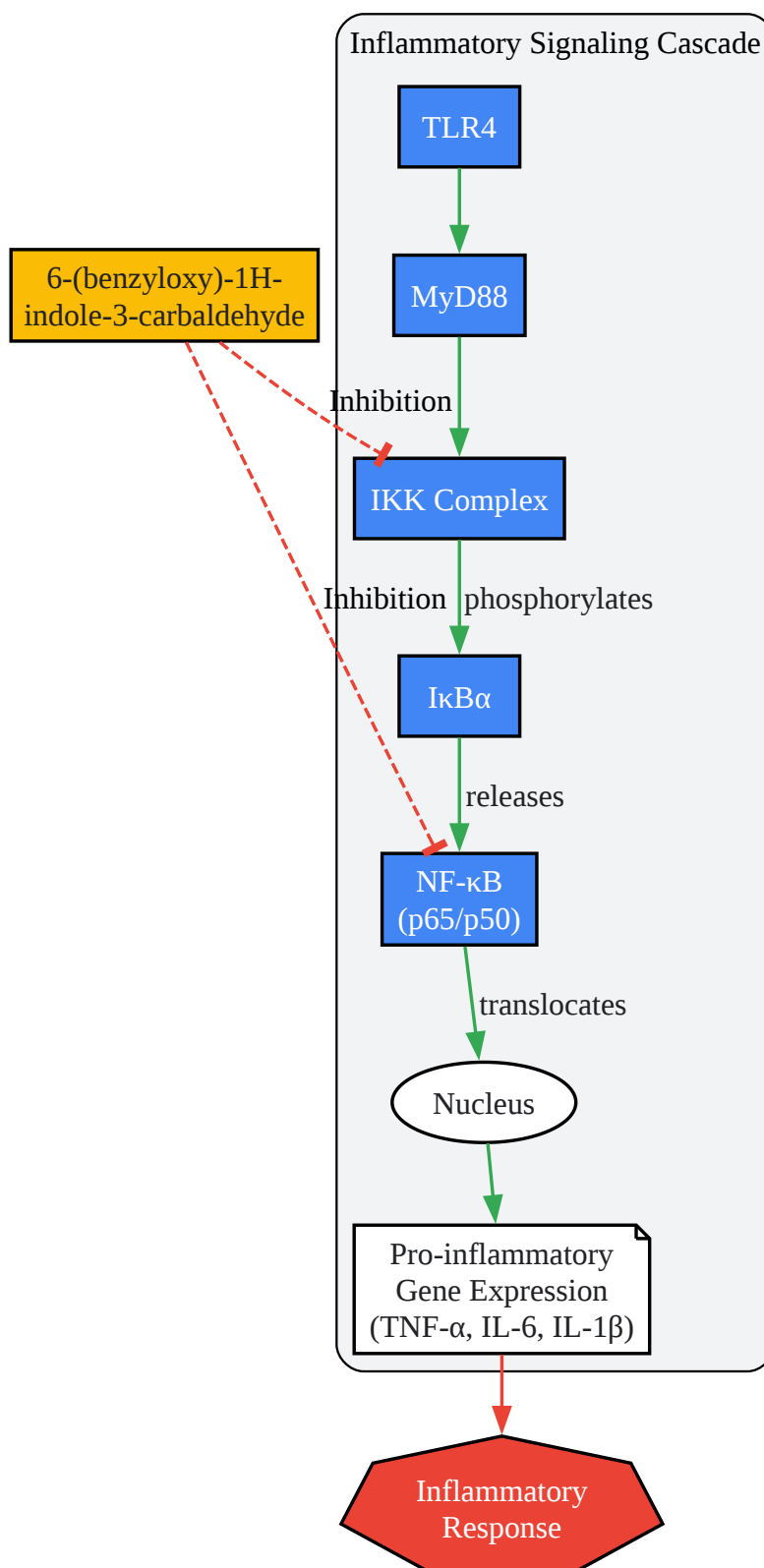


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Caption: Workflow for the spectroscopic analysis of **6-(benzyloxy)-1H-indole-3-carbaldehyde**.

Potential Signaling Pathway Involvement

Indole-3-carboxaldehyde, a closely related compound, has been shown to modulate inflammatory pathways.[5][6] For instance, it can inhibit the inflammatory response in macrophages through the miR-1271-5p/HDAC9 signaling cascade.[5] Additionally, indole derivatives have been observed to interact with the NF- κ B signaling pathway, a key regulator of inflammation.[7] The diagram below illustrates a generalized inflammatory signaling pathway that could be modulated by indole-3-carbaldehyde derivatives.



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Caption: Potential modulation of the NF- κ B inflammatory pathway by indole-3-carbaldehyde derivatives.

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